molecular formula C13H17BClFO2 B11766203 2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B11766203
M. Wt: 270.54 g/mol
InChI Key: SPLYFTAESBXYLX-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. The presence of both chloro and fluoro substituents on the phenyl ring, along with the boronic ester group, makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-fluoro-4-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products Formed

    Biaryls: Formed in Suzuki-Miyaura cross-coupling reactions.

    Phenols: Formed through oxidation of the boronic ester group.

    Substituted Phenyl Compounds: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

Carbon-Carbon Bond Formation
One of the primary applications of this compound is as a reagent in organic synthesis. It plays a crucial role in the formation of carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules. This capability makes it invaluable for chemists working on the development of new pharmaceuticals and agrochemicals .

Drug Development

Modification of Drug Candidates
The unique structure of 2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows for the modification of existing drug candidates. Researchers leverage its properties to enhance the efficacy and selectivity of drugs. This application is particularly relevant in the pharmaceutical industry where optimizing drug performance is critical .

Material Science

Advanced Materials Development
In material science, this compound is utilized in developing advanced materials such as polymers and coatings. Its incorporation into these materials can significantly improve their durability and performance characteristics. The boron-containing structure contributes to enhanced thermal stability and mechanical properties .

Analytical Chemistry

Reagent for Detection and Quantification
In analytical chemistry, this compound serves as a reagent that aids in the detection and quantification of specific compounds. This application is vital for quality control processes in manufacturing industries where precise measurements are necessary .

Antimicrobial Efficacy

A study investigating the antimicrobial properties of various dioxaborolanes found that this compound exhibited significant activity against Staphylococcus aureus. This suggests potential applications in treating bacterial infections.

Cancer Research

In vitro studies have demonstrated that this compound can induce apoptosis in human breast cancer cell lines by activating caspase pathways and increasing reactive oxygen species (ROS) levels. This mechanism indicates that oxidative stress may lead to programmed cell death, highlighting its potential as an anticancer agent.

Summary of Research Findings

Recent research has highlighted several key findings regarding the biological activities of this compound:

  • Cytotoxicity : The compound shows cytotoxic effects on various cancer cell lines with IC50 values indicating effective concentrations for inducing cell death.
  • Selectivity : Preliminary data suggest that while the compound is cytotoxic to cancer cells, it exhibits lower toxicity towards normal cells, indicating a desirable degree of selectivity for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic ester group. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or substituted alkene product .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-fluoro-4-methylphenylboronic acid: A precursor to the dioxaborolane compound.

    2-Fluoro-5-chlorophenylboronic acid: Similar structure but lacks the methyl group.

    4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Another boronic ester used in similar reactions.

Uniqueness

2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of chloro, fluoro, and methyl substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the dioxaborolane group also enhances its stability and solubility in organic solvents, making it a valuable reagent in various synthetic applications .

Biological Activity

The compound 2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) is a member of the dioxaborolane family of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H15BClFO2C_{12}H_{15}BClFO_2, with a molecular weight of 256.51 g/mol. The compound features a boron atom in a dioxaborolane ring structure, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₅BClFO₂
Molecular Weight256.51 g/mol
CAS Number627525-83-1
Purity96%

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of dioxaborolanes. The compound has shown significant activity against various Gram-positive and Gram-negative bacteria. In vitro assays indicate that it inhibits the growth of resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae .

Mechanism of Action :
The mechanism by which dioxaborolanes exert their antibacterial effects involves the inhibition of β-lactamases—enzymes that confer resistance to β-lactam antibiotics. By forming reversible complexes with these enzymes, dioxaborolanes restore the efficacy of β-lactam antibiotics against resistant bacterial strains .

Case Studies

  • Study on Efficacy Against Resistant Strains : A study conducted on various Enterobacteriaceae strains demonstrated that dioxaborolanes could effectively protect piperacillin against degradation by serine β-lactamase-expressing bacteria. This indicates a promising role in combination therapy for treating infections caused by resistant bacteria .
  • In Vivo Studies : Animal models have shown that dioxaborolanes can significantly reduce bacterial load in infected tissues when administered alongside conventional antibiotics. This suggests potential for clinical applications in treating severe bacterial infections .

Synthesis and Derivatives

The synthesis of dioxaborolanes typically involves the reaction of boronic acids with suitable electrophiles. Variations in substituents on the aromatic ring can lead to derivatives with enhanced biological properties. For instance, modifications at the 4-position have been shown to improve antibacterial activity .

Properties

Molecular Formula

C13H17BClFO2

Molecular Weight

270.54 g/mol

IUPAC Name

2-(5-chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BClFO2/c1-8-6-11(16)9(7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3

InChI Key

SPLYFTAESBXYLX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)Cl

Origin of Product

United States

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